2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (hereafter referred to as the "target compound") is a structurally complex molecule featuring a cyclopenta-thieno-pyrimidine core linked via a thioether group to an ethanone-substituted pyrrole ring. While its exact biological activity remains unspecified in available literature, analogs of this compound class exhibit antibacterial, anti-tyrosinase, and enzyme-inhibitory properties, underscoring its pharmacological relevance .
Properties
Molecular Formula |
C22H21N3O2S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
InChI |
InChI=1S/C22H21N3O2S2/c1-13-9-17(14(2)25(13)10-15-5-4-8-27-15)18(26)11-28-21-20-16-6-3-7-19(16)29-22(20)24-12-23-21/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
InChI Key |
MICZWVRBRDJMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data from various studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| SMILES | S=C1NC=NC2=C1C1=C(CCC1)S2 |
| PubChem CID | 1042709 |
Biological Activity Overview
Recent studies have indicated that compounds related to this structure exhibit a variety of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.
Sigma Receptor Interaction
A notable area of research involves the compound's interaction with sigma receptors, particularly the sigma-1 (σ1) receptor. This receptor has been implicated in various neurological disorders and pain management. In vitro studies have shown that derivatives of the cyclopenta thieno-pyrimidine scaffold can act as selective σ1 receptor antagonists:
- Study Findings : A related derivative demonstrated a Ki value of 15.6 nM for σ1R, indicating high binding affinity and potential for analgesic effects in vivo .
Anticancer Activity
Another significant aspect of the biological activity of this compound is its potential anticancer properties. Compounds featuring similar thieno-pyrimidine structures have shown promise in inhibiting cancer cell proliferation:
- Mechanism : The mechanism may involve the inhibition of specific kinases or pathways critical for cancer cell survival .
Study 1: Antinociceptive Effects
In an animal model study assessing pain response, a related compound exhibited dose-dependent anti-nociceptive effects in formalin tests. This suggests that the compound could be explored further as an analgesic agent .
Study 2: Enzyme Inhibition
Research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, LIM domain kinase 1 inhibition was noted with an IC50 value of 5.3 µM . This highlights the potential for these compounds in therapeutic applications beyond mere receptor antagonism.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a cyclopenta-thieno-pyrimidine scaffold with several analogs, but substituent variations critically influence properties. Key comparisons include:
Key Observations :
Physicochemical Properties
Available data highlight differences in predicted properties:
The ethyl ester derivative () has a lower molecular weight and higher predicted density, suggesting compact packing in crystalline form. The target compound’s larger size and heterocyclic substituents may reduce crystallinity, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
